Prop-2-enoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enoyl fluoride, also known as acryloyl fluoride, is an organic compound with the chemical formula C₃H₃FO. It is a colorless liquid that belongs to the class of acyl fluorides. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Prop-2-enoyl fluoride can be synthesized through several methods. One common method involves the reaction of acrylic acid with benzoyl chloride, which produces this compound and benzoic acid . Another method includes the use of phosphorus-based chlorinating agents, such as phosphorus trichloride, under specific conditions . Industrial production methods often involve continuous-flow systems that allow for safe, selective, and high-yielding synthesis .
Chemical Reactions Analysis
Prop-2-enoyl fluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts readily with water to produce acrylic acid.
Substitution Reactions: Reacts with sodium salts of carboxylic acids to form anhydrides.
Reactions with Alcohols and Amines: Forms esters and amides, respectively.
Acylation: Acylates organozinc compounds.
Common reagents used in these reactions include water, sodium salts, alcohols, amines, and organozinc compounds. The major products formed from these reactions are acrylic acid, anhydrides, esters, and amides.
Scientific Research Applications
Prop-2-enoyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce acryloyl groups into other compounds.
Biology: Studied for its potential in enzymatic defluorination reactions.
Medicine: Investigated for its role in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of prop-2-enoyl fluoride involves its reactivity with various nucleophiles. The compound’s acyl fluoride group is highly reactive, allowing it to participate in acylation reactions. In biological systems, it can undergo enzymatic defluorination, where enzymes catalyze the cleavage of the carbon-fluorine bond .
Comparison with Similar Compounds
Prop-2-enoyl fluoride can be compared with other acyl fluorides, such as:
Acryloyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-Chloro-3-(dimethylamino)this compound: A stable acyl fluoride with additional substituents.
The uniqueness of this compound lies in its high reactivity and the specific applications it has in various fields of research and industry.
Properties
IUPAC Name |
prop-2-enoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO/c1-2-3(4)5/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBYJZCUFFYSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560669 |
Source
|
Record name | Prop-2-enoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430-72-8 |
Source
|
Record name | Prop-2-enoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.